molecular formula C12H16N2O B3034717 1-(4-Aminobenzyl)piperidin-2-one CAS No. 21172-66-7

1-(4-Aminobenzyl)piperidin-2-one

Cat. No.: B3034717
CAS No.: 21172-66-7
M. Wt: 204.27 g/mol
InChI Key: ANNJOSFXNLDQDH-UHFFFAOYSA-N
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Description

1-(4-Aminobenzyl)piperidin-2-one is a chemical compound with the molecular formula C12H16N2O It is a derivative of piperidine, a six-membered heterocyclic amine, and features an aminobenzyl group attached to the piperidin-2-one core

Preparation Methods

The synthesis of 1-(4-Aminobenzyl)piperidin-2-one typically involves the reaction of piperidin-2-one with 4-aminobenzyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the chloride by the piperidin-2-one. The reaction is typically conducted in an organic solvent such as dichloromethane or toluene at elevated temperatures to ensure complete conversion.

Industrial production methods for this compound may involve more efficient and scalable processes, such as continuous flow synthesis or the use of catalytic systems to enhance reaction rates and yields. These methods are designed to produce the compound in large quantities while maintaining high purity and minimizing waste.

Chemical Reactions Analysis

1-(4-Aminobenzyl)piperidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or functional groups present in the molecule.

    Substitution: The aminobenzyl group can undergo electrophilic substitution reactions, such as nitration or sulfonation, to introduce additional functional groups onto the aromatic ring.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine products.

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(4-Aminobenzyl)piperidin-2-one has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors in the body.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an intermediate in the synthesis of drugs.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(4-Aminobenzyl)piperidin-2-one involves its interaction with specific molecular targets in the body. The aminobenzyl group allows the compound to bind to certain receptors or enzymes, modulating their activity. The piperidin-2-one core provides structural stability and enhances the compound’s ability to penetrate biological membranes. The exact pathways and targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-(4-Aminobenzyl)piperidin-2-one can be compared to other similar compounds, such as:

    Piperidine: A simpler structure without the aminobenzyl group, used as a precursor in organic synthesis.

    4-Aminobenzylamine: Lacks the piperidin-2-one core, used in the synthesis of various aromatic compounds.

    Piperidin-2-one: The core structure without the aminobenzyl group, used in the synthesis of various heterocyclic compounds.

The uniqueness of this compound lies in its combination of the piperidin-2-one core and the aminobenzyl group, which imparts distinct chemical and biological properties.

Biological Activity

1-(4-Aminobenzyl)piperidin-2-one is a compound that has garnered attention in medicinal chemistry due to its significant biological activities, particularly in antimicrobial and anticancer research. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the structural formula C₁₁H₁₄N₂O. It consists of a piperidin-2-one core with an amino group attached to a benzyl moiety at the first position. This unique structure allows for various chemical transformations and interactions with biological systems, making it a candidate for pharmacological studies.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound can modulate enzyme activities or cellular signaling pathways, which may lead to therapeutic effects against various diseases. Notably, it has shown potential in:

  • Antimicrobial Activity : The compound exhibits significant antimicrobial properties, potentially inhibiting the growth of various pathogens.
  • Anticancer Activity : Research indicates that it can induce apoptosis in cancer cells and inhibit tumor growth through mechanisms such as enzyme inhibition and modulation of signaling pathways .

Biological Activity Data

Activity Type Effect Reference
AntimicrobialInhibits growth of certain pathogens
AnticancerInduces apoptosis in cancer cells
Enzyme ModulationAlters activity of specific enzymes

Study 1: Anticancer Properties

A study investigated the cytotoxic effects of this compound on FaDu hypopharyngeal tumor cells. The results demonstrated that the compound exhibited greater cytotoxicity compared to the reference drug bleomycin, suggesting its potential as an effective anticancer agent .

Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of this compound against various bacterial strains. The findings indicated that this compound effectively inhibited bacterial growth, showcasing its potential utility in treating infections.

Research Findings

Research has shown that this compound interacts with several biological targets, leading to diverse pharmacological effects. Its ability to bind to specific receptors or enzymes allows it to modulate their functions, which is crucial for its therapeutic applications. The compound's unique functional groups enhance its reactivity and biological activity compared to other similar compounds .

Properties

IUPAC Name

1-[(4-aminophenyl)methyl]piperidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O/c13-11-6-4-10(5-7-11)9-14-8-2-1-3-12(14)15/h4-7H,1-3,8-9,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANNJOSFXNLDQDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(=O)C1)CC2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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